molecular formula C22H18ClN3O2 B3004327 3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902964-48-1

3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3004327
CAS RN: 902964-48-1
M. Wt: 391.86
InChI Key: XTBBOODCFYOVDC-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative, which is a class of compounds known for their presence in various bioactive molecules and pharmaceuticals. Pyrimidine derivatives often exhibit a wide range of biological activities, and their synthesis and analysis are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method involves the reaction of bis(trimethylsilyloxy)pyrimidines with o-chlorobenzyl chlorides in the presence of iodine, which leads to a regioselective dibenzylation, providing bis(o-chlorobenzyl)pyrimidine diones . This method can be adapted to synthesize unsymmetrical pyrimidine diones by reacting the intermediate with different alkyl or allyl bromides before the addition of o-chlorobenzyl chloride, resulting in a one-pot synthesis approach .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques and computational methods. For instance, vibrational spectral analysis through FT-IR and FT-Raman, along with DFT quantum chemical calculations, can provide insights into the vibrational wavenumbers and potential energy distribution of the compound . X-ray diffraction (XRD) results can be used to confirm the geometrical parameters of the molecule .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be explored through molecular electrostatic potential (MEP) surface plots, which help identify potential electrophile attacking sites . The local reactivity properties can be further understood by calculating Fukui functions, and non-covalent interactions within the molecule can be visualized to assess intra-molecular stability . Additionally, the degradation properties of the compound can be investigated through autoxidation and hydrolysis studies using bond dissociation energies and radial distribution functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are crucial for their potential as bioactive agents. The first and second hyperpolarizability and NBO analysis can provide information on the non-linear optical properties and electron distribution within the molecule . Molecular docking studies can reveal how the compound interacts with biological targets, identifying key interactions such as hydrogen bonds and alkyl or π-anion interactions with amino acids at the active site of a substrate .

Future Directions

The study of pyrido[2,3-d]pyrimidine derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research could explore the biological activity of this compound, its potential uses, and methods to optimize its synthesis.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBBOODCFYOVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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